![molecular formula C27H31N5O2S B2674642 1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034377-82-5](/img/structure/B2674642.png)

1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

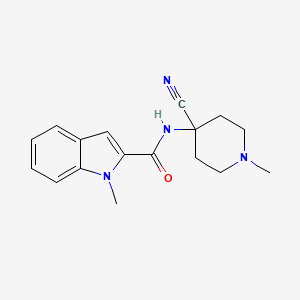

The compound “1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazoline ring, a carboxamide group, a benzylsulfanyl group, and alkyl chains .

Synthesis Analysis

While specific synthesis methods for this compound were not found, triazoloquinazoline derivatives are often synthesized via aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can react with different amines and triazole-2-thiol to form various [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazoloquinazoline ring, the carboxamide group, the benzylsulfanyl group, and the alkyl chains. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the benzylsulfanyl group could potentially undergo oxidation .Applications De Recherche Scientifique

- Triazoloquinazolines have been investigated for their antiviral potential. Researchers have synthesized derivatives of this compound and tested them against viruses such as Herpes simplex virus (HSV) using plaque-reduction assays . Further exploration of its antiviral properties could lead to novel therapeutic agents.

- The same derivatives were also evaluated for antimicrobial activity. Given the global challenge of multidrug-resistant pathogens, identifying new antibacterial agents is crucial. Triazoloquinazolines may offer a promising avenue in this regard .

- Some triazoloquinazoline analogues exhibit antioxidant properties. These compounds could potentially mitigate oxidative stress and contribute to overall health .

- Photophysical studies have revealed interesting properties related to fluorescence. By excluding the aryl fragment from the triazole ring, researchers observed an improvement in fluorescence quantum yield in solution . Such characteristics could find applications in imaging and sensing.

- Although not directly mentioned in the literature for this specific compound, triazoloquinazolines as a class have been explored for their anticancer effects. Their ability to interact with enzymes and receptors makes them intriguing candidates for cancer therapy .

- While not yet studied extensively for this compound, the broader class of triazoloquinazolines has shown promise in neurological disorders. Their diverse pharmacological activities suggest potential applications in treating conditions like epilepsy, anxiety, and depression .

Antiviral Activity

Antimicrobial Properties

Antioxidant Effects

Fluorescent Properties

Anticancer Potential

Neurological Disorders

Orientations Futures

Triazoloquinazoline derivatives are a class of compounds with potential for further exploration due to their diverse biological activities . Future research could involve the synthesis of new derivatives, the investigation of their biological activities, and the development of more efficient and eco-friendly synthetic protocols .

Propriétés

IUPAC Name |

1-benzylsulfanyl-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N5O2S/c1-18(2)14-15-31-25(34)22-13-12-20(24(33)28-21-10-6-7-11-21)16-23(22)32-26(31)29-30-27(32)35-17-19-8-4-3-5-9-19/h3-5,8-9,18,20-23,26,29H,6-7,10-17H2,1-2H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXNMSZSVMWLAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2NN=C(N2C3CC(CCC3C1=O)C(=O)NC4CCCC4)SCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2674560.png)

![{2-[3-(Trifluoromethyl)phenyl]cyclopropyl}methylamine](/img/structure/B2674562.png)

![N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2674570.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2674572.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2674576.png)

![Ethyl 3-amino-3-[4-(4-nitrophenyl)piperazino]acrylate](/img/structure/B2674577.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)

![(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674581.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2674582.png)